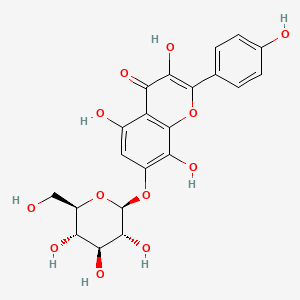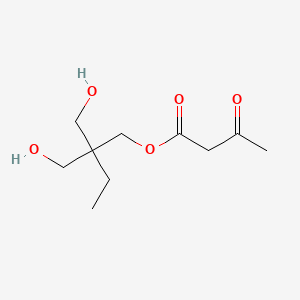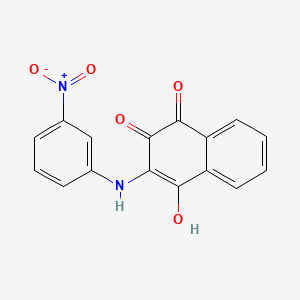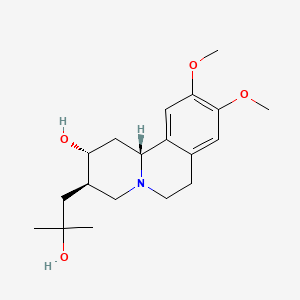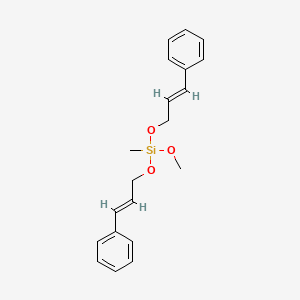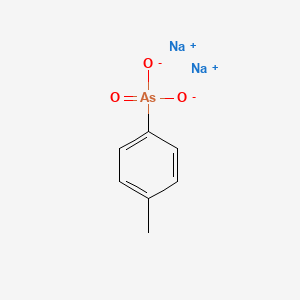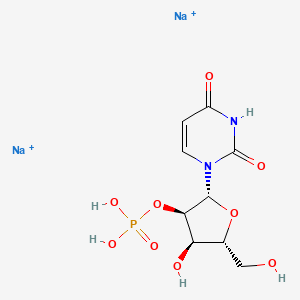
Sucrose hexalaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose hexalaurate: is an ester derived from sucrose and lauric acid. It is a type of sucrose ester, which are compounds formed by the esterification of sucrose with fatty acids. These esters are known for their surfactant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sucrose hexalaurate is typically synthesized through the esterification of sucrose with lauric acid. The reaction is catalyzed by an acid or base catalyst. The process involves heating sucrose and lauric acid in the presence of a catalyst to form the ester bond. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure consistent product quality. The final product is purified through processes such as distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Sucrose hexalaurate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of sucrose and lauric acid.
Oxidation: The fatty acid moiety in this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The ester bonds can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Sucrose and lauric acid.
Oxidation: Oxidized fatty acid derivatives.
Substitution: Ester derivatives with substituted functional groups.
Applications De Recherche Scientifique
Sucrose hexalaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the food industry as an emulsifier and stabilizer, in cosmetics for its moisturizing properties, and in pharmaceuticals for its role in drug formulations.
Mécanisme D'action
The mechanism of action of sucrose hexalaurate is primarily related to its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is particularly useful in various applications, including drug delivery, where it helps in the solubilization and stabilization of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
- Sucrose monolaurate
- Sucrose dilaurate
- Sucrose trilaurate
Comparison: Sucrose hexalaurate is unique among sucrose esters due to the number of lauric acid moieties attached to the sucrose molecule. This gives it distinct surfactant properties compared to other sucrose esters with fewer fatty acid chains. The increased number of lauric acid groups enhances its ability to reduce surface tension and form stable emulsions, making it particularly effective in applications requiring strong emulsifying properties.
Conclusion
This compound is a versatile compound with significant applications in various fields due to its unique surfactant properties Its ability to form stable emulsions makes it valuable in industries ranging from food and cosmetics to pharmaceuticals and scientific research
Propriétés
Numéro CAS |
94139-22-7 |
|---|---|
Formule moléculaire |
C84H154O17 |
Poids moléculaire |
1436.1 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-3,4-di(dodecanoyloxy)-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-di(dodecanoyloxy)-5-(dodecanoyloxymethyl)oxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C84H154O17/c1-7-13-19-25-31-37-43-49-55-61-72(86)93-68-71-79(96-74(88)63-57-51-45-39-33-27-21-15-9-3)82(99-77(91)66-60-54-48-42-36-30-24-18-12-6)84(100-71,69-94-73(87)62-56-50-44-38-32-26-20-14-8-2)101-83-81(98-76(90)65-59-53-47-41-35-29-23-17-11-5)80(78(92)70(67-85)95-83)97-75(89)64-58-52-46-40-34-28-22-16-10-4/h70-71,78-83,85,92H,7-69H2,1-6H3/t70-,71-,78-,79-,80+,81-,82+,83-,84+/m1/s1 |
Clé InChI |
XJJOPPNDHZIDHA-WGURRDFWSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




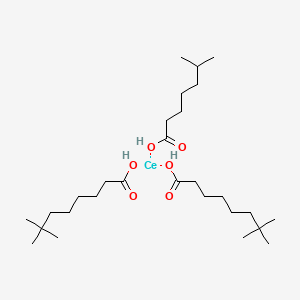
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
